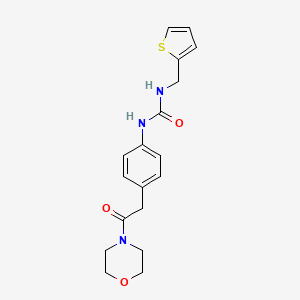
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition, including:
- Morpholino Group : Enhances solubility and bioavailability.
- Thiophene Moiety : Contributes to hydrophobic interactions.
- Urea Linkage : May mimic enzyme substrates, facilitating interaction with biological targets.
The molecular formula of this compound is C18H21N3O3S with a molecular weight of 359.44 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea moiety can mimic the transition state of enzyme substrates, leading to inhibition of specific enzymes involved in cellular signaling pathways.
- Receptor Binding : The compound may interact with various receptors, modulating their activity and potentially leading to therapeutic effects.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, which can be summarized as follows:
- Anticancer Activity : Similar compounds have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis.
- Kinase Inhibition : The structural features suggest potential activity against kinases, which are crucial in many signaling pathways related to cancer and inflammation.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea | Ethoxy instead of morpholino | Potential anti-inflammatory |
| 1-(5-Tert-butyl-3-dimethylphosphorylphenyl)-3-[4-[2-amino]pyrimidin]urea | Phosphoryl group included | Kinase inhibition |
| 1-[4-(Morpholinopyridin)] -3-[5-tert-butyl]-urea | Morpholine and pyridine integration | Anticancer activity |
The combination of morpholino, thiophene, and urea moieties enhances both solubility and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
- Antitumor Studies : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated against a panel of human tumor cell lines, revealing moderate to high efficacy in inhibiting growth .
- In Vitro Assays : In vitro assays have demonstrated the ability of structurally related compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for specific kinases and receptors, supporting its potential as a lead compound for drug development.
Properties
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUWZOLAYEZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














